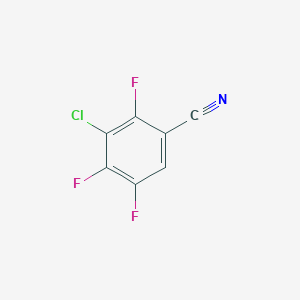
3-Chloro-2,4,5-trifluorobenzonitrile
描述
3-Chloro-2,4,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HClF3N and a molecular weight of 191.54 g/mol. It is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 3-Chloro-2,4,5-trifluorobenzonitrile typically involves the Halex (halogen exchange) reaction. One common method is the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride or a tetraalkylammonium fluoride in the presence of a phase transfer catalyst . The reaction is carried out at temperatures ranging from 80 to 250°C . Industrial production methods often involve similar processes but are optimized for higher yields and cost-effectiveness .
化学反应分析
3-Chloro-2,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in highly regioselective substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions: Reagents like potassium fluoride and solvents such as dimethyl sulfoxide are often used.
科学研究应用
3-Chloro-2,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzonitrile largely depends on its derivatives and their specific applications. Detailed studies on its mechanism of action are often focused on its derivatives rather than the parent compound itself.
相似化合物的比较
3-Chloro-2,4,5-trifluorobenzonitrile can be compared with other similar compounds such as:
2,4,5-Trifluorobenzonitrile: Lacks the chlorine atom, which can influence its reactivity and applications.
3,5-Dichloro-2,4,6-trifluorobenzonitrile: Contains additional chlorine atoms, which can alter its chemical properties and uses.
2,4-Dichloro-3,5-difluorobenzoic acid: A related compound used in the synthesis of antibacterial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various synthetic applications.
生物活性
3-Chloro-2,4,5-trifluorobenzonitrile (C7H2ClF3N) is a compound of increasing interest in various fields, including medicinal chemistry and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with three fluorine atoms and a chlorine atom at specific positions, along with a nitrile group. Its chemical structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. This activity could be linked to its structural similarity to known antimicrobial agents .
- Anticancer Properties : Research indicates that fluorinated compounds can exhibit anticancer activity through the modulation of cell signaling pathways. The presence of fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased cytotoxicity in cancer cells .
Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of Cancer Cell Proliferation :
- Antimicrobial Efficacy :
- Metabolic Stability Studies :
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL) |
|---|---|---|---|
| Anticancer | Human cancer cell lines | Inhibition of growth | Varies (specific) |
| Antimicrobial | Staphylococcus aureus | Bacterial inhibition | 32 - 128 |
| Antimicrobial | Escherichia coli | Bacterial inhibition | 32 - 128 |
| Enzyme Inhibition | Cytochrome P450 | Inhibition | Not specified |
属性
IUPAC Name |
3-chloro-2,4,5-trifluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANJOPEMMWETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














